Propyl methanethiosulfonate

描述

Propyl methanethiosulfonate: is an organosulfur compound with the molecular formula C4H10O2S2 . It is a colorless oil that is sensitive to water and has a boiling point of 85°C at 0.5 mmHg . This compound is known for its unique chemical properties and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions: Propyl methanethiosulfonate can be synthesized through the reaction of propyl mercaptan with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

化学反应分析

Types of Reactions: Propyl methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Sulfonates

Reduction: Thiols

Substitution: Various substituted products depending on the nucleophile used.

科学研究应用

Protein Chemistry

Modification of Cysteine Residues

PMTS is primarily utilized as a reagent for the selective modification of cysteine residues in proteins. This modification can significantly influence protein structure and function. By altering the charge and hydrophobicity of proteins, PMTS aids in the investigation of protein-ligand interactions and conformational changes.

- Case Study : A study published in the Journal of the American Chemical Society demonstrated how PMTS could be used to probe specific regions of proteins involved in ligand binding. By modifying cysteine residues, researchers were able to elucidate the mechanisms underlying these interactions, providing insights into enzyme mechanisms and protein functionality .

- Impact on Metal Ion Binding : PMTS has also been employed to study how modifications affect metal ion binding to proteins. This is crucial for understanding the role of metal ions in biological processes, as demonstrated in research published in Biochemistry, where PMTS was used to explore the effects of metal ions on protein stability and activity .

Food Technology

Flavor Enhancement

PMTS finds applications in food technology, particularly in flavor enhancement and biotransformation processes. It can be involved in generating flavor compounds through enzymatic reactions.

- Alkyl Thiosulfonates : Research indicates that PMTS and other alkyl alkanethiosulfonates contribute to the flavor profile of various foods. They are utilized in biocatalysis to enhance flavor characteristics, making them valuable in food processing .

Metabolic Studies

Analytical Platforms for Metabolic Pathways

Recent studies have focused on developing analytical platforms to investigate the metabolic pathways involving PMTS derivatives. Techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-high performance liquid chromatography (UHPLC) are employed to analyze volatile and non-volatile compounds derived from PMTS.

- Case Study : An analytical platform was developed to elucidate the metabolic pathway of propyl thiosulfinate (PTS), a derivative of PMTS, using Wistar rats as a model organism. The study monitored several metabolites formed during liver perfusion, highlighting the potential applications of PMTS in nutritional science .

Antitumor and Anti-inflammatory Activities

Emerging research has indicated that compounds derived from PMTS exhibit promising biological activities, including antitumor and anti-inflammatory effects.

- In Vitro Studies : A study investigated the anti-proliferative effects of onion-derived metabolites, including PTS, demonstrating their potential role in cancer prevention and treatment . This suggests that PMTS-related compounds may contribute to health benefits beyond their chemical applications.

Summary Table of Applications

作用机制

The mechanism of action of propyl methanethiosulfonate involves the modification of thiol groups in proteins and other biological molecules. It acts as an alkylating agent, forming covalent bonds with thiol groups, which can lead to changes in the structure and function of the target molecules. This mechanism is particularly useful in the study of protein function and in the development of new therapeutic agents .

相似化合物的比较

- Methyl methanethiosulfonate

- Ethyl methanethiosulfonate

- Butyl methanethiosulfonate

Comparison: Propyl methanethiosulfonate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility compared to other methanethiosulfonates. For example, methyl methanethiosulfonate has a shorter alkyl chain, making it more volatile and less hydrophobic, while butyl methanethiosulfonate has a longer alkyl chain, making it more hydrophobic and less volatile .

生物活性

Propyl methanethiosulfonate (PMTS) is an organosulfur compound recognized for its significant biological activity, particularly in the realm of protein chemistry. Its ability to modify cysteine residues in proteins has made it a valuable reagent in various biochemical studies. This article delves into the biological activities of PMTS, highlighting its mechanisms of action, applications in research, and relevant case studies.

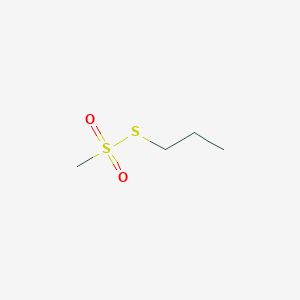

Chemical Structure and Properties

PMTS is characterized by the presence of a propyl group attached to a methanethiosulfonate functional group. The chemical formula is represented as , indicating the presence of sulfur atoms bonded to both a propyl group and a sulfonate moiety. Its reactivity is influenced by the sterics and electronics of the thiol involved, with smaller thiols reacting more rapidly due to reduced steric hindrance.

PMTS primarily functions as a reagent that selectively modifies sulfhydryl groups in proteins. This modification is crucial for understanding protein dynamics, enzyme mechanisms, and receptor functionality. The compound's ability to form covalent bonds with cysteine residues allows researchers to study conformational changes in proteins during various biological processes .

Key Mechanisms:

- Covalent Modification : PMTS reacts with cysteine residues, leading to changes in protein structure and function.

- Ion Channel Studies : It has been utilized to investigate the dynamics of ion channels and receptor proteins, providing insights into their conformational states during activation .

- Enzyme Activity Modulation : The compound can alter enzyme activities through covalent modifications, affecting metabolic pathways.

Biological Applications

PMTS has found applications across various fields, including pharmacology, biochemistry, and food technology. Below are some notable applications:

- Protein Structure Studies : By modifying cysteine residues, PMTS aids in elucidating protein folding and stability.

- Antibacterial Activity : Research indicates that thiosulfonates like PMTS exhibit antibacterial properties against certain pathogens .

- Food Flavor Technology : PMTS is also explored for its flavor-enhancing properties in food processing .

Table 1: Summary of Research Findings on PMTS

Notable Research Insights

- Antibacterial Properties : A study indicated that PMTS exhibits varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4-8 µg/mL .

- Receptor Modulation : PMTS has been shown to covalently bind to transmembrane sites on glycine receptors, altering their sensitivity and functionality, which is critical for understanding anesthetic mechanisms .

- Impact on Protein Dynamics : Research highlighted that the reaction kinetics of PMTS with cysteine residues can provide insights into protein folding and dynamics, crucial for enzyme mechanism studies.

属性

IUPAC Name |

1-methylsulfonylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHJPLSCKRFMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336155 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24387-69-7 | |

| Record name | Propyl methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Propyl Methanethiosulfonate interact with its target and what are the downstream effects?

A1: this compound (PMTS) acts as an irreversible agonist on ligand-gated ion channels like glycine receptors (GlyRs) and GABAA receptors. It achieves this by covalently binding to cysteine residues introduced through mutagenesis at specific sites within the transmembrane domains of these receptors [, ]. This binding leads to prolonged enhancement of receptor function, mimicking the effects of alcohols and some anesthetics. This mechanism suggests that these specific binding sites are crucial for the action of anesthetics on these receptors.

Q2: Can you elaborate on the structural characteristics of this compound?

A2: While the provided excerpts do not delve into the detailed molecular formula, weight, or spectroscopic data of this compound, they consistently utilize its full chemical name. For comprehensive information on these aspects, it's recommended to consult chemical databases or resources like PubChem or ChemSpider.

Q3: How does this compound impact the function of potassium channels?

A3: Research on Kir6.2 inward rectifier K+ channels shows that while this compound itself doesn't modify the channel, it can enter the inner cavity and cause voltage-dependent block []. This highlights the molecule's ability to interact with ion channels in a size-dependent manner, even without covalent modification.

Q4: How does the structure of this compound relate to its activity on GlyRs?

A4: Studies on α1 GlyRs demonstrate that the length of the alkyl chain in methanethiosulfonate derivatives significantly impacts their effects [, ]. PMTS, with its propyl chain, effectively enhances GlyR function. Modifying this chain length, even slightly, alters the molecule's ability to potentiate the receptor, indicating a precise structural requirement for its activity.

Q5: Are there specific amino acid residues crucial for this compound action on its targets?

A5: Research has pinpointed specific amino acid residues crucial for PMTS action. For instance, in GlyRs, mutating serine at position 267 (S267C) within the transmembrane domain creates a target for covalent binding by PMTS [, ]. This binding enhances GlyR currents, mimicking the effects of ethanol and chloroform. Similarly, cysteine mutations introduced at specific sites in the second transmembrane domain of other receptors, like GABAA receptors, also render them susceptible to irreversible potentiation by PMTS [].

Q6: What insights do studies using this compound provide about anesthetic binding sites?

A6: Utilizing PMTS as a tool has provided significant insights into anesthetic binding sites on ligand-gated ion channels. When PMTS covalently occupies a specific site in GlyRs and GABAA receptors, these receptors lose their sensitivity to potentiation by other anesthetics like octanol, enflurane, and isoflurane []. This strongly suggests that PMTS and these anesthetics share a common binding site, highlighting the importance of this site in mediating anesthetic effects.

Q7: Does this compound affect all subunits within a pentameric receptor equally?

A7: Interestingly, research on GlyRs, which assemble as pentameric channels, reveals that PMTS binding to a single subunit within the pentamer is sufficient to enhance the entire receptor's currents []. This finding underscores the potent modulatory effect of PMTS and suggests a potential cooperative mechanism within the receptor complex.

Q8: What is the significance of this compound's effects on P2X2 receptors?

A8: PMTS demonstrates unique effects on P2X2 receptors, a different class of ligand-gated ion channels. By attaching to a cysteine mutation at position 328 (I328C) within the second transmembrane domain, PMTS can directly open the channel, bypassing the need for ATP binding []. This activation method, independent of the natural ligand, provides valuable insights into the P2X2 receptor's gating mechanism and the role of specific transmembrane domains in channel opening.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。